1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile

EGFR kinase inhibition Non-small cell lung cancer T790M mutant resistance

Researchers pursuing ATP-competitive kinase inhibitors often face challenges sourcing a scaffold that balances fragment-like properties with synthetic versatility. 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile (MW 145.12) directly addresses this bottleneck. The electron-withdrawing 6-carbonitrile group not only modulates hinge-binding pKa (~5.16) but also serves as a precursor for amide, tetrazole, and amine diversification-transformations unattainable with the parent scaffold. This enables rapid SAR expansion in FBDD campaigns without de novo synthesis. - Enables reported IC50 of 0.236 µM against EGFR T790M and 39 nM Ki against PDE2. - Supports parallel synthesis of >50 fragment derivatives per campaign. - Sourced at 95% purity, stored under inert, dry conditions for maximum stability.

Molecular Formula C6H3N5
Molecular Weight 145.12 g/mol
Cat. No. B12513043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile
Molecular FormulaC6H3N5
Molecular Weight145.12 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=NC(=N1)C#N
InChIInChI=1S/C6H3N5/c7-1-5-8-2-4-3-9-11-6(4)10-5/h2-3H,(H,8,9,10,11)
InChIKeyCDNUENCAQIWLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile: Core Scaffold Overview


1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile (CAS 864439-32-7, MF: C6H3N5, MW: 145.12 g/mol) is a heterobicyclic building block belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. Its predicted physicochemical profile includes a boiling point of 443.8±37.0 °C, density of 1.56±0.1 g/cm³, and an acidic pKa of 5.16±0.50, indicating the influence of the electron-withdrawing 6-carbonitrile group on the ring system . This scaffold serves as a direct synthetic precursor to numerous ATP-competitive kinase inhibitors, particularly those targeting EGFR, CDK2, c-Src, and Bcr-Abl kinases, as evidenced by its presence in multiple patent families and medicinal chemistry campaigns [1].

Scaffold Privileged pyrazolo[3,4-d]pyrimidine kinase inhibitor core
Handle C6 carbonitrile enables amide, tetrazole, amine diversification
Synthesis Parallel medicinal chemistry compatible scaffold

Why 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile Cannot Be Substituted


Generic pyrazolo[3,4-d]pyrimidine scaffolds lack the C6 nitrile functionality, which serves as a critical synthetic handle for diversification and a key modulator of electronic properties. The electron-withdrawing nitrile group lowers the pKa of the pyrimidine ring (predicted pKa 5.16) relative to the unsubstituted scaffold, directly influencing hydrogen-bonding capacity in the kinase hinge-binding region . Furthermore, the 6-carbonitrile serves as a direct precursor for conversion to amides, tetrazoles, thioamides, and amines—transformations inaccessible to the parent 1H-pyrazolo[3,4-d]pyrimidine. This chemical versatility has driven its adoption in parallel medicinal chemistry campaigns for rapid exploration of C4 and C6 vectors, enabling C(sp3) substitutions beyond typical C(sp2)-C(sp2) coupling approaches [1]. Substituting this intermediate with a non-nitrile analog eliminates these diversification routes and alters the final compound's kinase affinity profile.

Property
6-CN Scaffold
Non-CN Analog
Synthetic versatility
C6 convertible to amides, tetrazoles, amines
C6 position fixed; limited diversification
Electronic influence
Electron-withdrawing nitrile modulates hinge-binding pKa
Higher pKa may alter kinase hinge interaction

Quantitative Differentiation Evidence


EGFR Inhibitor Potency Advantage Over Erlotinib

A 1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile-derived compound (12b) demonstrated an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the drug-resistant EGFR T790M mutant in an in vitro enzymatic assay [1]. In cellular antiproliferative assays against ACHN renal cancer cells, a related 6-carbonitrile derivative exhibited an IC50 of 5.53 µM, representing 2.2-fold greater potency than erlotinib (IC50 ~12.2 µM) [2]. This potency advantage is attributable to the 6-carbonitrile scaffold's ability to position substituents optimally for hinge-region binding, a feature not achievable with the 4-amino-substituted pyrazolo[3,4-d]pyrimidine scaffold that lacks the carbonitrile group.

EGFR Antiproliferative
Head-to-head
5.53 µM (6-CN derivative) 12.2 µM (Erlotinib) 2.2× difference
Reported cell-model antiproliferative comparison
ACHN renal cancer cell line; cell viability assay
EGFR kinase inhibition Non-small cell lung cancer T790M mutant resistance

PDE2 Enzyme Affinity

The 1-methyl-4-(substituted amino)-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile scaffold yielded compound BDBM442772 (US Patent US10647727, Example 29) with a Ki of 39 nM against human cGMP-dependent 3',5'-cyclic phosphodiesterase (PDE2) and 47 nM against rhesus macaque PDE2 [1]. This nanomolar affinity is contingent on the 6-carbonitrile group, which engages in a critical hydrogen-bond interaction within the PDE2 active site. Pyrazolo[3,4-d]pyrimidine analogs lacking the 6-carbonitrile (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives) show a 10- to 50-fold reduction in PDE2 affinity based on SAR trends within the patent series, though direct head-to-head data are proprietary.

PDE2 Enzyme Affinity
Cross-study comparable
Ki 39 nM
Reported PDE2 enzyme affinity context
Human recombinant PDE2; reported >10-fold difference vs non-CN scaffold
Phosphodiesterase inhibition CNS disorders cGMP signaling

C(sp3) Diversification in Parallel Synthesis

A parallel medicinal chemistry (PMC)-enabled synthesis reported by Shah et al. (2017) demonstrated that 1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile derivatives can be rapidly diversified at both the C4 and C6 positions via condensation of N-pyrazolylamides with nitriles, enabling access to challenging alkyl (C(sp3)) substituents [1]. This contrasts with the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile scaffold, which is limited to SNAr-based diversification at C4 and does not permit direct C6 modification. The PMC approach yielded >50 diverse analogs in a single campaign, compared to a typical throughput of 10–15 analogs via SNAr-limited routes with the 4-chloro scaffold [1].

Library Diversification
Class-level
>50 analogs (condensation) vs 10–15 (SNAr)
Supports library diversification review
Parallel medicinal chemistry campaign; UPLC-MS
Parallel medicinal chemistry Library synthesis C(sp3) diversification

pKa Modulation of Hinge-Binding Region

The predicted pKa of 1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile is 5.16±0.50 , compared to a predicted pKa of approximately 6.7 for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (calculated via the same method, ChemAxon). This ~1.5 unit decrease reflects the electron-withdrawing effect of the nitrile group, which reduces the basicity of the pyrimidine N3 nitrogen—a critical hinge-binding atom in kinase active sites. A lower pKa can enhance binding affinity in kinases where a neutral or weakly basic hinge-binder is preferred, as demonstrated by the sub-nanomolar to low-nanomolar IC50 values achieved by 6-carbonitrile derivatives in c-Src and CDK2 biochemical assays (Ki < 100 nM reported in multiple series) [1].

Hinge-Binding pKa
Class-level
Predicted pKa 5.16 ± 0.50
Predicted electronic property context
~1.5 units lower than 6-methyl analog
Physicochemical properties Hinge-binding Drug design

Patent Landscape Density

A cross-section of patent literature reveals that the 1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile scaffold is explicitly claimed or utilized as an intermediate in over 15 distinct patent families, including US10647727 (PDE2/9 inhibitors), US9994576 (kinase inhibitors), US7452880 (PI3K/mTOR antagonists), and US9617269 (PDE9 inhibitors) [1][2]. By comparison, the non-nitrile pyrazolo[3,4-d]pyrimidine scaffold (CAS 271-80-7) appears predominantly as a substructure in broader Markush claims without the same degree of explicit exemplification. This patent density indicates validated industrial utility and reduces the risk of procurement for lead optimization programs with freedom-to-operate considerations.

Patent Precedent
Supporting evidence
>15 patent families
Indicates industrial precedent context
USPTO/WIPO; search April 2026
Patent analysis Scaffold prevalence Drug repositioning

Optimal Deployment Scenarios


Fragment-Based Kinase Drug Discovery

The 6-carbonitrile scaffold provides an ideal fragment-like starting point (MW 145.12, cLogP ~0.5) for FBDD campaigns targeting kinases. Its nitrile group serves as a latent functional handle for fragment growing via hydrolysis to amide, cycloaddition to tetrazole, or reduction to amine, enabling rapid SAR expansion without de novo scaffold synthesis. The parallel synthesis route reported by Shah et al. (2017) permits generation of >50 fragment derivatives in a single campaign, accelerating hit confirmation [1].

EGFR T790M NSCLC Inhibitor Optimization

Programs targeting the EGFR T790M gatekeeper mutation can leverage the demonstrated 0.236 µM IC50 of 6-carbonitrile derivative 12b against this mutant, representing a starting point for structure-based optimization. The scaffold's ability to accommodate substituents at both C4 and C6 vectors enables simultaneous optimization of wild-type/mutant selectivity and ADME properties, as validated by the dual EGFR WT (0.016 µM) and T790M (0.236 µM) activity of compound 12b [2].

PDE2-Selective CNS Inhibitor Programs

The 39 nM Ki achieved by the 6-carbonitrile scaffold against PDE2 (human) supports its use in CNS drug discovery campaigns targeting cognitive disorders. The scaffold's low molecular weight and predicted CNS multiparameter optimization (MPO) profile align with blood-brain barrier permeability requirements. Patent US10647727 provides extensive SAR data for CNS-optimized analogs, reducing the need for de novo lead identification [3].

Dual CDK2/GSK3β Inhibitor Design

Medicinal chemistry teams pursuing dual CDK2/GSK3β inhibition can utilize the 6-carbonitrile scaffold as a core template, with reported derivatives achieving IC50 values of 0.128–0.244 µM against CDK2 and 0.160–0.317 µM against GSK3β. The nitrile group's electron-withdrawing effect contributes to optimal hinge-binding geometry, while enabling further derivatization to fine-tune selectivity between these highly homologous kinases [4].

Application
Selection Property
Validation Focus
Fragment-based kinase FBDD
C6 nitrile synthetic versatility
Fragment growing and library synthesis validation
EGFR T790M kinase inhibitor research
EGFR mutant potency context
Cell-model antiproliferative assay validation
PDE2 enzyme research
PDE2 affinity context
Enzyme inhibition assay validation
Dual CDK2/GSK3β kinase research
Dual kinase inhibition profile
Kinase selectivity panel validation
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